molecular formula C14H20BrNO B7973783 3-Bromo-N-(cyclohexylmethyl)-5-methoxyaniline

3-Bromo-N-(cyclohexylmethyl)-5-methoxyaniline

Cat. No.: B7973783
M. Wt: 298.22 g/mol
InChI Key: IHNOANKJKPHYHS-UHFFFAOYSA-N
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Description

3-Bromo-N-(cyclohexylmethyl)-5-methoxyaniline is an organic compound that belongs to the class of anilines It features a bromine atom at the 3-position, a cyclohexylmethyl group attached to the nitrogen atom, and a methoxy group at the 5-position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(cyclohexylmethyl)-5-methoxyaniline typically involves the following steps:

    Bromination: The starting material, 5-methoxyaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

    N-Alkylation: The brominated intermediate is then subjected to N-alkylation with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(cyclohexylmethyl)-5-methoxyaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of quinone or nitroso derivatives.

    Reduction: Formation of amine or hydroxy derivatives.

Scientific Research Applications

3-Bromo-N-(cyclohexylmethyl)-5-methoxyaniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(cyclohexylmethyl)-5-methoxyaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the bromine atom and methoxy group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-methylaniline
  • 3-Bromo-N-ethyl-5-methoxyaniline
  • 3-Bromo-N-(cyclohexylmethyl)-4-methoxyaniline

Uniqueness

3-Bromo-N-(cyclohexylmethyl)-5-methoxyaniline is unique due to the specific positioning of the bromine and methoxy groups, as well as the cyclohexylmethyl substitution on the nitrogen atom. These structural features can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-bromo-N-(cyclohexylmethyl)-5-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-17-14-8-12(15)7-13(9-14)16-10-11-5-3-2-4-6-11/h7-9,11,16H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNOANKJKPHYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NCC2CCCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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